1-Acetyl-4-piperidone

Description

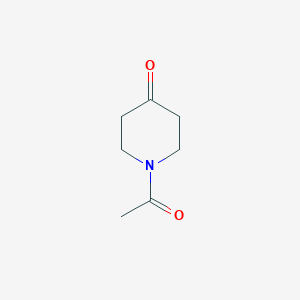

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-acetylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFOVLFUGLWWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871369 | |

| Record name | 1-Acetylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32161-06-1, 3211-06-1 | |

| Record name | 1-Acetyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32161-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Acetyl 4 Piperidone and Its Derivatives

Direct Acetylation Approaches

Direct acetylation of 4-piperidone (B1582916) and its derivatives presents a straightforward route to 1-acetyl-4-piperidone. This section explores two primary methods: ketene-mediated acetylation and acetylation with acetic anhydride (B1165640).

Ketene-Mediated Acetylation of 4-Piperidones

The use of ketene (B1206846) as an acetylating agent offers a highly reactive and efficient pathway for the N-acetylation of 4-piperidones. This method has been developed to overcome some of the limitations of traditional acetylation techniques.

The reaction mechanism involves the nucleophilic attack of the piperidone nitrogen on the electrophilic carbonyl carbon of ketene. Due to its electrophilic nature, ketene readily reacts with nucleophiles to form zwitterionic enolates, which are key intermediates in this process. nih.gov The reaction is typically catalyzed by an acid, which protonates the ketene, thereby enhancing its electrophilicity.

A patented process outlines the reaction of a 4-piperidone with ketene in the presence of an acid catalyst at temperatures ranging from 20°C to 120°C. google.com Optimal performance is generally achieved at temperatures between 50°C and 100°C. This method has demonstrated high conversion and selectivity. For instance, the reaction of triacetonamine (B117949) (TAA) with ketene in tetrahydrofuran (B95107) (THF) at 50°C resulted in a 97.4% conversion of TAA with 96.8% selectivity towards the desired N-acetyl-TAA. Solvent-free conditions are also possible, which can reduce costs but necessitate precise temperature control to prevent product decomposition.

Table 1: Optimized Reaction Conditions for Ketene-Mediated Acetylation of Triacetonamine (TAA)

| Parameter | Value | Reference |

| Substrate | Triacetonamine (TAA) | |

| Acetylating Agent | Ketene | |

| Catalyst | Difluorophosphoric acid | |

| Catalyst Loading | 1–3 mol% | |

| Temperature | 50–100°C | |

| Solvent | Tetrahydrofuran (THF) or Solvent-free | |

| Conversion | 97.4% | |

| Selectivity | 96.8% |

The choice of catalyst is crucial for achieving high selectivity in the N-acetylation of 4-piperidones with ketene. Strong acids with a pKa of less than 4.7 have been found to be essential for favoring N-acetylation over the formation of O-acetylated byproducts.

Difluorophosphoric acid has been identified as a particularly effective catalyst, achieving 96.8% selectivity at a low loading of 1–3 mol%. Other strong acids, such as sulfuric acid (pKa -3.0) and p-toluenesulfonic acid (pKa -2.8), also provide high selectivity (>90%) but may require higher catalyst loadings of 1–5 mol%. The high nucleophilicity of 4-aminopyridines like 4-dimethylaminopyridine (B28879) (DMAP) also makes them effective catalysts for acyl transfer reactions. mdpi.com

Table 2: Comparison of Catalysts for Ketene-Mediated Acetylation

| Catalyst | pKa | Concentration (mol%) | Temperature (°C) | Selectivity (%) | Reference |

| Difluorophosphoric acid | <4.7 | 1–3 | 50–100 | 96.8 | |

| Sulfuric acid | -3.0 | 1–5 | 20–120 | >90 | |

| p-Toluenesulfonic acid | -2.8 | 1–5 | 20–120 | >90 |

A significant challenge in the acetylation of carbonyl compounds is the competing O-acetylation of the enol form, leading to the formation of enol acetates. Traditional acetylation methods using agents like acetic anhydride or acetyl chloride can result in 10–15% of O-acetylated byproducts.

The ketene-mediated process, particularly with the use of strong acid catalysts, significantly suppresses the formation of these enol acetates. The high reactivity of ketene, combined with the steric hindrance around the 4-piperidone carbonyl group, favors the nucleophilic attack at the nitrogen atom (N-acetylation). This patented method has been shown to reduce the formation of byproducts by 80% compared to routes involving acetic anhydride.

Catalyst Selection and Optimization Strategies

Acetylation with Acetic Anhydride

Acetic anhydride is a commonly used and readily available acetylating agent. However, its application in the synthesis of this compound is not without its difficulties.

A major issue encountered during the acetylation of 4-piperidones, such as triacetonamine, with acetic anhydride is the tendency for the reaction mixture to undergo resinification. google.comgoogle.com This leads to the formation of polymeric byproducts, which complicates purification and reduces the yield of the desired product. google.com The resinification of molecules like furfural, which also contains a carbonyl group, is a known issue under various catalytic conditions. csic.es

To address the problem of resinification, specific process conditions have been developed. One such process involves reacting triacetonamine with a large excess of acetic anhydride (a molar ratio of 1:2.5 to 1:10) at elevated temperatures of 80 to 140°C. google.com A key feature of this method is the continuous distillation of the acetic acid formed during the reaction, with or without a solvent. google.com While this approach mitigates resinification, the need for a large excess of acetic anhydride and its subsequent recovery presents a significant disadvantage from an economic and process efficiency standpoint. google.com The high reaction temperatures, typically around 110°C, are another drawback. google.com

Alkylation and Acylation of Piperidone Derivatives

Alkylation and acylation are fundamental transformations for modifying the piperidone core, enabling the introduction of diverse functional groups that can significantly influence the biological activity of the resulting molecules. These reactions typically target the nitrogen atom or the carbon atoms alpha to the carbonyl group.

The synthesis of this compound itself is often achieved through the acylation of a 4-piperidone precursor. For instance, N-Boc-piperidin-4-one can be subjected to reductive amination, followed by acylation to yield the desired product. nih.gov The choice of acylating agent and reaction conditions is paramount to achieving high yields and purity. For example, the reaction of 4-piperidone with ketene in the presence of an acid catalyst, such as difluorophosphoric acid, at temperatures between 20°C and 120°C, has been shown to be a highly selective method for N-acetylation, minimizing the formation of O-acetylated enol byproducts. google.com

Alkylation reactions on piperidone derivatives are also widely employed. For instance, the alkylation of the metalloenamine of 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine proceeds with high regio- and stereospecificity. acs.org Similarly, N-alkylation of piperidone scaffolds is a common strategy, as demonstrated in the synthesis of paliperidone, where DBU (1,8-diazabicycloundec-7-ene) catalyzes the N-alkylation of a pyrimidinone with a substituted piperidine (B6355638). researchgate.net

The outcome of alkylation and acylation reactions involving piperidone derivatives is highly dependent on the careful selection of reaction parameters. The solvent, base, and temperature play critical roles in determining the yield and purity of the final product.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and intermediates. In the Dieckmann condensation to form a 4-piperidone precursor, solvents with low boiling points were found to be less favorable for the intramolecular cyclization. researchgate.net For the Michael addition of 4-(3-hydroxyphenyl)piperidine (B9838) to methyl acrylate (B77674), the reaction is significantly faster in methanol (B129727) compared to THF, likely due to the increased solubility of the piperidine derivative in the more polar solvent. acs.org

Base: The nature and amount of the base used are crucial, particularly in reactions proceeding through enolate intermediates. In the synthesis of 1-(2-phenethyl)-4-piperidone via Dieckmann condensation, using two equivalents of a strong base like sodium t-butoxide was found to be optimal. researchgate.net The use of different bases such as sodium metal, sodium hydride, and sodium methoxide (B1231860) resulted in varying yields. researchgate.net

Temperature: Temperature control is essential for balancing reaction kinetics with the stability of reactants and products. In the synthesis of 5-(3-Chlorophenyl)-2-piperidone, temperatures are typically maintained between 50°C and 70°C to optimize yield and purity. For the preparation of 1-(2-phenethyl)-4-piperidone, the reaction time and temperature are critical, with prolonged reaction times at room temperature leading to decreased yields. researchgate.net

The following table summarizes the impact of these parameters on the synthesis of piperidone derivatives:

| Parameter | Influence on Yield and Purity | Example |

| Solvent | Affects solubility of reactants and intermediates, influencing reaction rates. | Michael addition of 4-(3-hydroxyphenyl)piperidine to methyl acrylate is faster in methanol than THF. acs.org |

| Base | Crucial for reactions involving enolates; stoichiometry and strength affect yield. | Dieckmann condensation for 1-(2-phenethyl)-4-piperidone synthesis is optimal with two equivalents of sodium t-butoxide. researchgate.net |

| Temperature | Balances reaction rate against potential side reactions and decomposition. | Optimal temperature for 5-(3-Chlorophenyl)-2-piperidone synthesis is 50–70°C. |

The spatial relationship between the carbonyl group and the nitrogen atom in the piperidone ring can lead to unique reactivity and intermediate instability. In non-planar, or distorted, amide systems, the typical resonance stabilization between the nitrogen lone pair and the carbonyl π-system is diminished. nih.gov This lack of delocalization results in an increased reactivity of the amide bond. nih.gov

This inherent strain can influence the stability of intermediates formed during synthetic transformations. For example, the unique carbonyl-nitrogen spatial arrangement in certain piperidone derivatives is suggested to contribute to intermediate instability, potentially leading to reduced yields, especially during aqueous workups.

The distortion of the amide bond from planarity can be quantified by parameters such as the twist angle and the pyramidalization at the nitrogen atom. nih.gov In highly distorted systems, the N–C(O) bond length increases, reflecting a greater contribution from the amino ketone resonance form. nih.gov This altered electronic structure can make the carbonyl carbon more susceptible to nucleophilic attack and the nitrogen atom more basic.

Influence of Solvent, Base, and Temperature on Yield and Purity

Multicomponent Reactions (MCRs) for Piperidone Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular scaffolds, such as those based on piperidone, in a single step from three or more starting materials. This approach is highly valued for its atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully applied to the synthesis of highly functionalized piperidone derivatives. nih.gov This reaction typically involves the condensation of an amine, a carbonyl compound (such as a 4-piperidone), a carboxylic acid, and an isocyanide to produce a dipeptide-like product. nih.gov

The imino-Diels-Alder reaction provides a direct and stereoselective route to substituted piperidine derivatives. acs.org This cycloaddition reaction, involving an imine as the dienophile and a diene, can be used to construct the piperidone ring with good control over the resulting stereochemistry. For example, the reaction of 2-amino-1,3-butadienes with imines in the presence of a Lewis acid catalyst like zinc chloride can produce 4-aminotetrahydropyridines, which can then be hydrolyzed to the corresponding 4-piperidones. acs.org The stereochemical outcome of the cyclization can be influenced by the nature of the N-substituent on the imine. acs.org

A four-component reaction that incorporates an intermolecular Diels-Alder cycloaddition has also been developed for the synthesis of piperidone scaffolds. researchgate.net This process combines an aldehyde, an equivalent of ammonia, an acyl chloride, and a dienophile in a single operation. researchgate.net The reaction proceeds through an in-situ generated 2-azadiene that then undergoes cycloaddition. A notable aspect of this MCR is the stereochemical dichotomy observed: cyclic dienophiles tend to yield endo adducts, while acyclic dienophiles favor the formation of exo adducts. researchgate.net

Ugi Reaction Applications

Regioselective and Stereoselective Synthesis of Piperidone Derivatives

The development of regioselective and stereoselective methods for the synthesis of substituted piperidones is of great importance for accessing specific isomers with desired biological activities.

Regioselective Synthesis: Dieckmann cyclization is a classic method for constructing the 4-piperidone ring, but regioselectivity can be a challenge. dtic.mil However, flexible routes to variously substituted piperidine-2,4-diones have been developed using regioselective Dieckmann cyclizations. core.ac.uk Another approach involves a one-pot, three-component reaction for the synthesis of spiro-pyrrolidine/pyrrolizine-oxindole derivatives, which proceeds with high regioselectivity. mdpi.com

Stereoselective Synthesis: Asymmetric synthesis of piperidone derivatives has been achieved through various strategies. A notable example is the use of a highly diastereoselective conjugate addition of a homochiral lithium amide to a trans-β-substituted-α,β-unsaturated methyl ester. researchgate.net This step establishes the stereochemistry at the 2-position, which is then carried through to the final piperidone product after intramolecular cyclization. researchgate.net Gold-catalyzed cyclization of N-homopropargyl amides offers another modular and highly diastereoselective approach to substituted piperidin-4-ols, which can be oxidized to the corresponding piperidones. nih.gov Furthermore, the imino-Diels-Alder reaction, as previously mentioned, is a powerful tool for the stereoselective synthesis of 4-piperidones. acs.org

The following table provides a summary of research findings on the stereoselective synthesis of piperidone derivatives:

| Method | Key Features | Outcome | Reference |

| Diastereoselective Conjugate Addition | Use of homochiral lithium amides with α,β-unsaturated esters. | Enantiopure 2-aryl/alkyl substituted 4-piperidones with high diastereomeric excess. | researchgate.net |

| Gold-Catalyzed Cyclization | Sequential cyclization, reduction, and Ferrier rearrangement. | Highly diastereoselective synthesis of substituted piperidin-4-ols. | nih.gov |

| Imino-Diels-Alder Reaction | Lewis acid-catalyzed reaction of 2-amino-1,3-butadienes and imines. | High stereoselectivity in the formation of 4-aminotetrahydropyridines, precursors to 4-piperidones. | acs.org |

| Dieckmann Cyclization | Use of a chiral auxiliary (Davies' α-methylbenzylamine). | Enantioselective synthesis of 6-substituted piperidine-2,4-diones. | core.ac.uk |

Hydrosilylation Approaches (1,4- and 1,2-hydrosilylation)

Hydrosilylation has emerged as a powerful method for the reduction of N-acyl-4-piperidones. This reaction typically involves the addition of a silicon hydride across a carbon-oxygen or carbon-carbon double bond, catalyzed by a transition metal complex. Depending on the substrate and reaction conditions, either 1,2- or 1,4-hydrosilylation can occur.

In the context of N-acyl-4-piperidones, 1,2-hydrosilylation leads to the corresponding 4-hydroxypiperidine (B117109) derivatives, while 1,4-hydrosilylation of the corresponding enamide intermediate results in the formation of a silyl (B83357) enol ether, which can be subsequently hydrolyzed to the saturated piperidone. The regioselectivity of the hydrosilylation is influenced by factors such as the nature of the N-acyl group, the silane (B1218182) reagent, and the catalyst employed. For instance, certain rhodium and iridium catalysts have shown high efficacy and selectivity in these transformations. nih.gov

A notable application of this methodology is the asymmetric hydrosilylation of pyridines, which can lead to the formation of chiral piperidines. nih.gov While not directly starting from this compound, this approach highlights the potential of hydrosilylation in creating stereochemically complex piperidine structures. The use of chiral ligands on the metal catalyst can induce enantioselectivity, providing access to optically active piperidine derivatives that are crucial for the development of chiral drugs. capes.gov.br

Table 1: Comparison of Hydrosilylation Approaches

| Hydrosilylation Type | Product | Key Features |

|---|---|---|

| 1,2-Hydrosilylation | 4-Hydroxypiperidine | Direct reduction of the carbonyl group. |

| 1,4-Hydrosilylation | Saturated Piperidone | Occurs on an enamide intermediate, followed by hydrolysis. |

Intramolecular Cyclization Strategies (C-N and C-C bond formation)

Intramolecular cyclization represents a fundamental strategy for the construction of the piperidine ring. nih.gov These reactions can involve the formation of either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond to close the six-membered ring.

C-N Bond Formation: A common approach involves the cyclization of an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center. For example, the intramolecular hydroamination of aminoalkenes, catalyzed by transition metals like palladium or gold, can efficiently form the piperidine ring. nih.gov The choice of catalyst and ligand system is critical for controlling the stereoselectivity of the cyclization.

C-C Bond Formation: Alternatively, the piperidine ring can be assembled through the formation of a C-C bond. Radical-mediated cyclizations, for instance, can be initiated from a nitrogen-containing substrate with a suitably positioned radical precursor and an alkene acceptor. nih.gov Another powerful method is the aza-Prins cyclization, where an N-acyliminium ion, generated in situ, undergoes intramolecular cyclization with an alkene nucleophile. organic-chemistry.orgusm.edu This approach allows for the diastereoselective synthesis of highly substituted piperidines. usm.edu

Table 2: Intramolecular Cyclization Strategies for Piperidine Synthesis

| Bond Formed | Reaction Type | Description |

|---|---|---|

| C-N | Intramolecular Hydroamination | Transition metal-catalyzed addition of an amine to an alkene. nih.gov |

| C-C | Radical Cyclization | Formation of a C-C bond via a radical intermediate. nih.gov |

Double Aza-Michael Reactions for Chiral Scaffolds

The double aza-Michael reaction is a highly atom-efficient method for the synthesis of 4-piperidone scaffolds. nih.govacs.orgnih.gov This reaction involves the conjugate addition of a primary amine to a divinyl ketone, leading to the direct formation of the piperidone ring. nih.gov A key advantage of this method is the potential to introduce chirality by using a chiral primary amine. nih.govacs.orgnih.gov

For instance, the reaction of a divinyl ketone with a chiral amine, such as (S)-α-phenylethylamine, can produce chiral 2-substituted 4-piperidones. nih.govacs.org These chiral building blocks are valuable intermediates for the synthesis of more complex molecules, including analogues of biologically active compounds. nih.govacs.orgnih.gov The reaction conditions, such as the choice of solvent and the use of a base, can significantly influence the yield and diastereoselectivity of the cyclization. nih.gov

Recent advancements have explored enzyme-triggered double intramolecular aza-Michael reactions (DIMAMR) to produce complex N-heterocycles. mmu.ac.uk This biocatalytic approach offers high regio- and stereoselectivity, enabling the synthesis of architecturally complex, natural-product-like molecules. mmu.ac.uk

Synthesis of Spiro-4-piperidine Derivatives

Spiro-4-piperidines are a class of compounds where the piperidine ring is fused to another ring system at the C4 position. These structures are of significant interest in drug discovery due to their rigid three-dimensional frameworks. benthamdirect.comresearchgate.net

Reactivity of 4-Piperidone Imines

A versatile method for the synthesis of spiro-4-piperidines involves the reactivity of 4-piperidone imines. benthamdirect.comresearchgate.net These imines can be prepared by the condensation of this compound with a primary amine. The resulting imine can then undergo a variety of transformations to construct the spirocyclic system.

One notable application is a two-step synthesis of dihydrospiro[quinoline-2,4'-piperidines]. benthamdirect.comresearchgate.netingentaconnect.com This process begins with the formation of an imine from a substituted aniline (B41778) and a 4-piperidone derivative. The subsequent reaction of this imine with an appropriate reagent, followed by an intramolecular Friedel-Crafts-type cyclization, yields the desired spiro compound. benthamdirect.comresearchgate.netingentaconnect.com This strategy has been successfully employed to create a library of novel spiropiperidine derivatives.

Acetyl Migration Phenomena During Debenzylation

An interesting and synthetically relevant phenomenon observed during the synthesis of certain spiro-4-piperidine derivatives is acetyl migration. benthamdirect.comresearchgate.netingentaconnect.com Specifically, in the case of 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[quinoline-2,4'-piperidines], attempts to remove the N-benzyl group under standard catalytic hydrogenation conditions (e.g., HCOOH/Pd-C or HCOONH4/Pd-C) can lead to the migration of the acetyl group from one nitrogen atom to another within the spirocyclic framework. benthamdirect.comresearchgate.netingentaconnect.com

This intramolecular acyl transfer process has been studied and can be exploited as a method to synthesize new spiropiperidine scaffolds. researchgate.netgrafiati.com The migration is influenced by the conformational mobility of the piperidine ring and the specific reaction conditions employed for the debenzylation. researchgate.netgrafiati.com Careful control of these parameters is necessary to either promote or prevent this migration, depending on the desired final product.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-α-phenylethylamine |

| 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[quinoline-2,4'-piperidines] |

| Dihydrospiro[quinoline-2,4'-piperidines] |

| Divinyl ketone |

| 4-Hydroxypiperidine |

| Silyl enol ether |

Chemical Reactivity and Mechanistic Investigations of 1 Acetyl 4 Piperidone

Oxidation Reactions to Ketones and Carboxylic Acids

1-Acetyl-4-piperidone can undergo oxidation to yield corresponding ketones or carboxylic acids. The specific product formed is dependent on the oxidizing agent used and the reaction conditions. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide.

The oxidation of the piperidone ring can be influenced by the nature of the substituent on the nitrogen atom. While the acetyl group at the nitrogen atom in this compound provides stability, the core piperidone structure remains susceptible to oxidation. The oxidation of aldehydes, which can be formed from the oxidation of primary alcohols, typically proceeds through a gem-diol intermediate formed by the nucleophilic addition of water to the carbonyl group. libretexts.org One of the hydroxyl groups of this intermediate is then oxidized to form a carboxylic acid. libretexts.org Although this compound is a ketone, strong oxidizing conditions can lead to the cleavage of the ring, resulting in the formation of dicarboxylic acids.

A related reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester by treatment with a peroxy acid. libretexts.org This reaction involves the migration of an alkyl group from the carbonyl carbon to an oxygen atom. libretexts.org

Reduction Reactions to Alcohols and Amines

The carbonyl group of this compound can be reduced to a hydroxyl group, forming the corresponding alcohol, 1-acetyl-4-piperidinol. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride and sodium borohydride. Another versatile hydride reagent that can be used for the reduction of ketones to alcohols is 1-hydrosilatrane.

Furthermore, under more stringent reduction conditions, both the ketone and the acetyl group can be reduced, potentially leading to the formation of the corresponding amine. The choice of reducing agent and reaction conditions is crucial in determining the selectivity of the reduction. For instance, catalytic hydrogenation can also be employed to reduce the piperidone ring.

Nucleophilic Substitution Reactions of the Acetyl Group

The acetyl group of this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. This type of reaction, known as nucleophilic acyl substitution, is a characteristic reaction of carboxylic acid derivatives. libretexts.org The reaction proceeds through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon of the acetyl group. libretexts.org Subsequently, the leaving group, in this case, the piperidone nitrogen anion or a related species, is expelled, resulting in the formation of a new carbonyl compound. libretexts.org

The feasibility of this substitution depends on the nature of the nucleophile and the stability of the leaving group. rammohancollege.ac.in For this reaction to occur, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.com

Condensation Reactions for Schiff Bases and Other Derivatives

The ketone functionality in this compound can undergo condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.net This reaction is a common method for the synthesis of a wide variety of heterocyclic compounds. ekb.eg The reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

These Schiff bases and other derivatives of this compound are of interest in medicinal chemistry due to their potential biological activities. nih.gov For example, derivatives of 3,5-bis(benzylidene)-4-piperidones, which can be synthesized from 4-piperidone (B1582916), have shown potent anticancer activity. nih.gov The Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, is another important condensation reaction for the synthesis of substituted piperidones. mdma.ch

Computational Chemistry and Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the molecular structure, reactivity, and electronic properties of piperidine (B6355638) derivatives, including those related to this compound. researchgate.netzlb.debohrium.comdntb.gov.ua

Density Functional Theory (DFT) Analysis

DFT calculations are used to optimize the molecular geometry and predict various molecular properties. researchgate.netzlb.de For instance, DFT has been used to study the vibrational spectra of 1-methyl-4-piperidone, a related compound, providing insights into its fundamental vibrational modes. nih.gov Such studies help in understanding the structural features and bonding within the molecule. researchgate.net The theoretical vibrational frequencies calculated using DFT are often scaled to better match experimental data. epstem.net

Energy Gap Analysis (HOMO-LUMO) and Global Reactivity Parameters

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. irjweb.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates high reactivity. irjweb.com

Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in technologies like optical communications and data storage due to their ability to alter the properties of light. tcichemicals.com Organic molecules, particularly those with delocalized π-electron systems, are of significant interest as they can exhibit strong NLO responses. tcichemicals.comnih.gov

While direct studies on the NLO properties of this compound are not extensively documented, research into its derivatives has shown promising results. Theoretical investigations using Density Functional Theory (DFT) have been employed to predict the NLO behavior of these related compounds.

For instance, a computational study on 1-Acetyl-4-(4-hydroxyphenyl) piperazine (B1678402) (1A4HP) , a derivative, revealed that the molecule possesses very good NLO properties, as indicated by hyperpolarizability calculations. researchgate.net Similarly, theoretical analysis of 1-acetyl-4-piperidinecarboxylic acid also involved the computation of its NLO behavior in both gaseous and various solvent phases. researchgate.netdntb.gov.uaresearchgate.net These studies are essential in screening molecules for potential use in NLO devices. The NLO properties are often linked to molecular characteristics such as the dipole moment and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

| Compound/Derivative | NLO Property Investigated | Method | Finding | Reference |

| 1-Acetyl-4-(4-hydroxyphenyl) piperazine | First hyperpolarizability (β) | DFT (B3LYP/6-311++G(d,p)) | Compound exhibits very good NLO properties. | researchgate.net |

| 1-acetyl-4-piperidinecarboxylic acid | NLO Behavior | DFT | Computed in gaseous and solvent phases (methanol, ethanol (B145695), acetone). | researchgate.netdntb.gov.ua |

| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives | NLO Properties | DFT | Investigated due to their interesting conjugated chemical structures. | nih.gov |

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.netnih.gov The MEP surface displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (nucleophilic or negative potential) and blue indicates electron-poor areas (electrophilic or positive potential). nih.gov Green represents regions of neutral potential. nih.gov This analysis helps in identifying sites susceptible to electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

For derivatives of this compound, MEP studies have provided valuable insights into their chemical behavior:

In the case of 1-Acetyl-4-(4-hydroxyphenyl) piperazine (1A4HP) , MEP analysis identified the nitrogen atoms and the oxygen of the carbonyl group as the primary active sites for molecular interactions. researchgate.net

For 1-acetyl-4-piperidinecarboxylic acid , MEP calculations were performed to pinpoint the electrophilic and nucleophilic sites, which in turn helps to explain the formation of hydrogen bonds. researchgate.net

MEP analysis of spiro derivatives based on an N-acetyl piperidone core, specifically N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles , also utilized the red-to-blue color scheme to define the electrostatic potential values across the molecule. nih.gov

These studies collectively demonstrate the utility of MEP in understanding the reactive nature of complex molecules derived from the piperidone scaffold.

Deuterium-Labeling Studies in Catalytic Cycles

Deuterium (B1214612) labeling is an indispensable technique in mechanistic chemistry, used to trace reaction pathways, elucidate metabolic processes, and understand catalytic cycles. acs.orgprinceton.edu The replacement of hydrogen with its heavier isotope, deuterium, can influence reaction rates (a phenomenon known as the kinetic isotope effect) and allows for the precise tracking of atoms through complex transformations. acs.org

While specific studies detailing the use of this compound as a substrate in deuterium-labeling experiments were not prominent in the reviewed literature, various catalytic methods are highly relevant for the deuteration of such N-heterocycles. The presence of α-amino C(sp³)–H bonds makes it a candidate for modern labeling protocols. princeton.edu

Key catalytic systems applicable for the deuteration of this compound and related structures include:

Photoredox Catalysis : A method combining a photoredox catalyst with a hydrogen atom transfer (HAT) catalyst can effectively install deuterium at α-amino C(sp³)–H bonds using D₂O as the deuterium source. princeton.edu This approach has been successfully applied to a wide range of pharmaceutical compounds. princeton.edu

Raney Nickel Catalysis : Heterogeneous catalysts like Raney Nickel (RaNi) have been shown to be effective for hydrogen isotope exchange (HIE) in nitrogen-containing heterocycles under continuous flow conditions. chemrxiv.org The catalytic activity is often temperature-sensitive, allowing for optimization of the labeling process. chemrxiv.org

Iridium Catalysis : Homogeneous iridium-based catalysts are widely used for directed hydrogen isotope exchange, particularly at C-H bonds ortho to a directing group. acs.org The mechanism for this type of HIE has been studied in detail, providing a robust tool for selective labeling. acs.org

These advanced methodologies provide the framework through which the specific roles of molecules like this compound in catalytic cycles could be investigated using deuterium labeling.

Hammett Correlation in Cycloaddition Reactions

The Hammett equation is a foundational tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. maxapress.comsci-hub.st It establishes a linear free-energy relationship (LFER) that correlates reaction rates (log k) or equilibrium constants (log K) of a reaction series with a set of substituent constants (σ). sci-hub.st The slope of this correlation, the reaction constant (ρ), provides insight into the charge development at the reaction center in the transition state. maxapress.com

The Hammett correlation is particularly useful for elucidating the mechanisms of reactions such as cycloadditions. While no specific Hammett study on cycloaddition reactions involving this compound was found, the principle has been applied to related systems, offering a model for how its reactivity could be analyzed.

For example, in the study of 1,3-dipolar cycloaddition reactions between enaminones and aryl azides to form 4-acyl-1,2,3-triazoles, an experimental Hammett correlation was used alongside theoretical calculations to propose a reaction mechanism. researchgate.net Similarly, the reaction of isatin (B1672199) derivatives with piperidine has been analyzed using the Hammett equation to quantify the electronic effects of substituents on the reaction rate. maxapress.com Such analyses help determine whether a reaction proceeds through a concerted or stepwise mechanism and reveal the electronic nature of the transition state. researchgate.net

Applications of 1 Acetyl 4 Piperidone in Pharmaceutical Research

Role as a Key Synthetic Intermediate

1-Acetyl-4-piperidone is a heterocyclic compound widely utilized as a key intermediate in the synthesis of various pharmaceutical drugs. nordmann.global Its structure, which features a piperidone ring with an acetyl group on the nitrogen atom, makes it a valuable precursor for creating more complex molecules. The acetyl group enhances the stability of the compound during chemical reactions. This stability is particularly advantageous in multi-step syntheses where maintaining the integrity of the core structure is essential.

The piperidine (B6355638) skeleton, for which this compound is a precursor, is a common feature in many alkaloids and drug candidates. researchgate.net Its utility extends to the production of active pharmaceutical ingredients (APIs) for a range of central nervous system disorders. nordmann.global The reactivity of the ketone group at the 4-position allows for a variety of chemical modifications, enabling the synthesis of a diverse library of compounds with potential therapeutic applications.

Development of Analgesics and Opioid Analogs

One of the most notable applications of this compound is in the synthesis of potent analgesics, particularly opioid derivatives like fentanyl. The structural framework of this compound is instrumental in forming compounds that can effectively interact with opioid receptors, which are central to pain management therapies.

This compound, or its unacetylated precursor 4-piperidone (B1582916), is a key starting material in several established methods for synthesizing fentanyl, a potent synthetic opioid. federalregister.gov These methods, named after their developers, illustrate the compound's central role in the production of this important analgesic.

Janssen Method: The original synthesis developed by Paul Janssen involves the use of N-benzyl-4-piperidone, which can be derived from 4-piperidone. news-medical.net This method ultimately leads to the formation of norfentanyl, the immediate precursor to fentanyl. federalregister.gov

Siegfried Method: This pathway utilizes 4-piperidone to produce N-phenethyl-4-piperidone (NPP). europa.eu NPP is then converted to 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor of fentanyl in this route. federalregister.gov The Siegfried method became a prominent alternative in the 1980s. europa.eu

Gupta Method: In this synthesis, 4-piperidone is used to synthesize 4-anilinopiperidine (4-AP), a key precursor. federalregister.govun.org 4-AP is then alkylated to form ANPP, which is subsequently converted to fentanyl. un.org Forensic analysis suggests that the Gupta method is a dominant route for fentanyl production found on the illicit market. un.org

These synthetic routes underscore the foundational importance of the 4-piperidone structure in accessing fentanyl and its analogs.

Fentanyl and its derivatives exert their potent analgesic effects by acting as agonists at μ-opioid receptors. mdpi.com The piperidine ring, derived from intermediates like this compound, is a critical component for this interaction. The structural features of fentanyl analogs allow them to bind with high affinity to these receptors. mdpi.comunodc.org Opioid receptors are G protein-coupled receptors (GPCRs) that, when activated, modulate various intracellular signaling pathways, leading to pain relief. mdpi.com While highly effective, the interaction of these compounds with μ-opioid receptors is also associated with significant side effects. mdpi.com Research into the structure-activity relationships of fentanyl derivatives continues, with the goal of developing safer analgesics with improved pharmacological profiles. nih.govacs.org

Studies have shown that fentanyl and its analogs are highly selective for the μ-opioid receptor, with lower affinity for δ- and κ-opioid receptors. nih.gov The binding affinity is influenced by various structural modifications to the core molecule, highlighting the importance of the initial piperidone scaffold. mdpi.com

Fentanyl Synthesis Pathways (Janssen, Siegfried, Gupta methods)

Anticancer Agent Development

Beyond its established role in analgesic synthesis, this compound and its derivatives have emerged as promising candidates in the field of oncology. The piperidine moiety is a "privileged scaffold" in the design of potent anticancer drugs targeting various biological pathways. researchgate.net

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative and antimetastatic effects in both laboratory cell cultures (in vitro) and in living organisms (in vivo). These compounds have shown cytotoxicity against a range of cancer cell lines, including those of the breast, colon, leukemia, and prostate. nih.govnih.gov

For instance, certain piperidone derivatives have shown potent activity against HCT116 (colon) and MCF7 (breast) cancer cells. nih.gov Studies have also highlighted the efficacy of piperidone compounds against leukemia/lymphoma cells. nih.gov The versatility of the piperidone structure allows for modifications that can enhance potency and selectivity against specific cancer types.

Below is a table summarizing the cytotoxic activity of some piperidone derivatives against various cancer cell lines.

| Cell Line | Cancer Type | Compound Type | Observed Effect | Citation |

| HeLa | Cervical | This compound derivative | Cytotoxicity, Apoptosis induction | |

| HCT116 | Colon | This compound derivative | Cytotoxicity, Proteasome inhibition | acs.org |

| MCF7 | Breast | This compound derivative | Cytotoxicity, DNA damage | nih.gov |

| Leukemia/Lymphoma | Hematologic | Piperidone derivatives | Cell death, Proteasome inhibition | nih.gov |

| Prostate | Prostate | Piperidone derivatives | Apoptosis induction | nih.govnih.gov |

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular level. These compounds can modulate signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).

Key mechanisms include:

The ability to influence multiple cellular processes makes piperidone-based compounds a rich area for the development of novel anticancer therapeutics.

Mechanisms of Action in Cancer Cells

Induction of Apoptosis

A primary mechanism by which piperidone derivatives exhibit their anticancer activity is through the induction of apoptosis, or programmed cell death. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).

ROS Accumulation: Studies have shown that treatment with this compound can lead to a significant increase in ROS levels within cancer cells. This oxidative stress is a key trigger for the apoptotic cascade.

Mitochondrial Pathways: The accumulation of ROS can lead to mitochondrial dysfunction, a critical event in the intrinsic apoptotic pathway. nih.govnih.gov This includes the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors. nih.govnih.gov

Caspase Activation: The released mitochondrial factors activate a cascade of enzymes known as caspases. Specifically, the activation of caspase-3 and caspase-7 is a hallmark of apoptosis and has been observed in cancer cells treated with piperidone derivatives. nih.govnih.govvanderbilt.edu These executioner caspases are responsible for cleaving various cellular substrates, ultimately leading to cell death. scielo.org.ar

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for protein degradation and maintaining cellular homeostasis. Its inhibition is a validated strategy in cancer therapy. Certain derivatives of this compound have been identified as proteasome inhibitors. nih.govnih.gov By blocking the proteasome, these compounds cause an accumulation of poly-ubiquitinated proteins, which can trigger apoptosis. nih.govnih.gov This mechanism has been observed in various cancer cell lines, including leukemia and colon cancer. nih.govnih.govnih.gov

DNA Damage Induction

In addition to inducing apoptosis through cellular stress pathways, some piperidone derivatives have been shown to directly cause DNA damage. The accumulation of unrepaired DNA damage can trigger cell cycle arrest and apoptosis. wiley.com This mechanism adds another layer to the anticancer activity of these compounds.

Cell Cycle Alteration

Piperidone derivatives have been found to alter the normal progression of the cell cycle in cancer cells. nih.govnih.gov By interfering with key regulatory proteins, these compounds can cause cell cycle arrest at specific checkpoints, preventing the proliferation of cancerous cells. nih.govnih.gov For instance, some derivatives have been shown to cause an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation and apoptosis. nih.gov

Topoisomerase II-α and Topoisomerase I Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. wikipedia.orgplos.org Inhibiting these enzymes can lead to the accumulation of DNA strand breaks and ultimately, cell death. wikipedia.orgplos.org Some derivatives of this compound have been investigated as inhibitors of both topoisomerase I and topoisomerase II-α. nih.gov These compounds can act as "poisons," stabilizing the transient enzyme-DNA complex and preventing the re-ligation of the DNA strands. wikipedia.orgplos.org The development of selective inhibitors for topoisomerase IIα is a key area of research, as this isoform is primarily responsible for the cytotoxic effects against cancer cells. plos.org

Structure-Activity Relationships in Piperidone Derivatives for Anticancer Activity

The biological activity of piperidone derivatives is highly dependent on their chemical structure. Researchers have extensively studied the structure-activity relationships (SAR) to optimize the anticancer potency and selectivity of these compounds.

Key findings from SAR studies include:

Modifications on the Piperidine Ring: Alterations to the piperidine ring, such as the introduction of different substituents, can significantly enhance biological activity.

Substituents on Aryl Rings: In 3,5-bis(arylmethylene)-4-piperidone derivatives, the nature and position of substituents on the aryl rings play a crucial role in their cytotoxicity.

N-Acyl Group: The N-acyl group on the piperidone nitrogen is another critical determinant of activity. For instance, substituting the acetyl group with other moieties can modulate the compound's properties.

| Compound Series | Key Structural Feature | Impact on Anticancer Activity |

| 3,5-bis(arylmethylene)-4-piperidones | Substituents on the arylmethylene groups | Influences cytotoxicity and selectivity against different cancer cell lines. |

| N-acryloyl piperidone derivatives | Acryloyl group on the nitrogen | Can enhance bioactivity, but the intact molecule is crucial for the effect. |

| Hydroxyl-substituted BAPs | Hydroxyl groups on the phenyl rings | 3,4,5-trihydroxyphenyl substitution showed superior cytotoxicity. nih.gov |

| N-methyl-2,6-bis(halomethyl)piperidines | Halogen atoms (Br > Cl) | Bromomethyl derivatives were the most toxic against colon carcinoma cell lines. nih.gov |

Antimicrobial and Antifungal Agent Research

Beyond their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial and antifungal properties. biomedpharmajournal.org The piperidone scaffold has been shown to be a viable starting point for the development of new agents to combat microbial infections. biomedpharmajournal.orgtandfonline.com

Research has demonstrated that various piperidone derivatives exhibit activity against a range of bacteria and fungi. biomedpharmajournal.orgmdpi.com For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown promising antibacterial and antifungal activities. biomedpharmajournal.org The introduction of chloro and methoxy (B1213986) groups into piperidone derivatives has been found to enhance antibacterial and antifungal potency, respectively. tandfonline.com The lipophilicity of these molecules is also considered to play a role in their antimicrobial action. tandfonline.com

| Compound Class | Target Organisms | Observed Activity |

| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | Staphylococcus aureus, E. coli, Bacillus subtilis, M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Antibacterial and antifungal activity. biomedpharmajournal.org |

| Piperidine derivatives with halogen substitutions | Bacteria | Chloro substitution increased antibacterial potency. tandfonline.com |

| Piperidine derivatives with methoxy substitutions | Fungi | Methoxy group substitution showed better antifungal activity. tandfonline.com |

| N-acylpiperidines (e.g., Piperine) | Candida albicans, E. coli, P. aeruginosa | Potent activity, particularly against C. albicans. mdpi.com |

Antibacterial Properties

The piperidine ring, a core component of this compound, is a structural motif found in numerous compounds investigated for their antibacterial potential. mdpi.comnih.gov Derivatives of 4-piperidone have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. rjptonline.orgbiomedpharmajournal.orgresearchgate.net For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives containing a piperidine moiety demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.br

Research into curcumin (B1669340) analogues incorporating a 4-piperidone structure has also yielded compounds with notable antibacterial effects. rjptonline.orgresearchgate.net Studies showed that these analogues were generally more effective against Gram-positive bacteria than Gram-negative bacteria. rjptonline.orgresearchgate.net Specifically, synthesized 4-piperidone curcumin analogues exhibited antibacterial activity at concentrations of 62.5 µg/mL for Gram-positive strains and 125 µg/mL for Gram-negative strains. rjptonline.org The synthesis of various 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives has also been undertaken to explore new antibacterial agents, with some of the synthesized compounds showing significant activity when compared to standard drugs like ampicillin. biomedpharmajournal.org These findings underscore the value of the 4-piperidone scaffold as a template for developing new antibacterial drugs. biomedpharmajournal.org

Antifungal Properties

Similar to its role in antibacterial research, the this compound structure serves as a building block for novel antifungal agents. biomedpharmajournal.org Compounds derived from 4-piperidones have been reported to possess antifungal activities, making them candidates for further investigation in treating infections.

A notable study involved the design and synthesis of novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety. sioc-journal.cn Among these, the compound N-(1-acetylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (designated as 6a) was tested for its antifungal properties. sioc-journal.cn The bioassay results revealed that this and related compounds exhibited significant inhibitory activity against plant-pathogenic fungi, in some cases surpassing the efficacy of commercial control agents. sioc-journal.cn For example, at a concentration of 3.13 mg/L, compound 6a showed a 70% inhibition rate against Soybean rust (Phakopsora pachyrhizi), which was superior to the 30% inhibition shown by flufenoxadiazam and 50% by difenoconazole. sioc-journal.cn Other derivatives in the same study demonstrated even higher potency against both soybean rust and corn rust (Puccinia sorghi). sioc-journal.cn

| Compound | Chemical Name | Inhibition Rate at 3.13 mg/L (%) |

|---|---|---|

| 6a | N-(1-acetylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | 70 |

| 6c | N-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | 82 |

| 6e | N-(1-benzoylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | 95 |

| 6o | N-((1-benzoylpiperidin-4-yl)methyl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | 98 |

| Flufenoxadiazam (Control) | N/A | 30 |

| Difenoconazole (Control) | N/A | 50 |

Neurochemistry and Central Nervous System Research

This compound has garnered significant interest in neuropharmacology and medicinal chemistry due to the potential of its derivatives to affect the central nervous system (CNS). nordmann.global The piperidine heterocycle is a key structural element in many CNS-active compounds. acs.org

Influence on Neuronal Cell Signaling Pathways

Research indicates that this compound can serve as a precursor for molecules that influence neuronal cell signaling pathways. Its most prominent role is in the synthesis of potent opioid analgesics, such as fentanyl and its analogs. fishersci.at The structure of these synthetic opioids facilitates interaction with opioid receptors, thereby modulating pain signaling pathways in the CNS. nih.gov The activation of μ-opioid receptors by fentanyl, for example, opens potassium channels, which inhibits the firing of action potentials in pain pathways. ajrconline.org Furthermore, piperidine derivatives have been investigated for their interaction with sigma-1 receptors, which are molecular chaperones that can modulate calcium dysregulation and other neurodegenerative processes. nih.govnih.gov

Potential in Neurodegenerative Diseases and Pain Management

The piperidine scaffold is crucial in the design of drugs for neurodegenerative diseases and pain management. mdpi.com In conditions like Alzheimer's and Parkinson's disease, the inhibition of the enzyme acetylcholinesterase (AChE) is a key therapeutic strategy. ufla.br Studies have shown that piperidine derivatives are promising AChE inhibitors, forming the basis for the rational design of new drugs against these illnesses. scielo.brufla.br

In pain management, this compound's role as an intermediate in the synthesis of potent analgesics is paramount. The compound is a building block for creating opioid receptor agonists. nih.gov Research on substituted piperidine derivatives has highlighted their analgesic potential, which is believed to stem from their ability to interact with opioid receptors and potentially block the effects of prostaglandins. nih.gov

Precursors for CNS Depressants

This compound is widely recognized as a key intermediate in the synthesis of various pharmaceutical drugs, particularly CNS depressants. nordmann.globalfishersci.atchemicalbook.comnih.gov It is a well-established precursor in the manufacture of fentanyl and other potent opioid analogs. fishersci.atchemicalbook.combiocompare.com The synthesis of fentanyl and its derivatives often involves the creation of a core structure, N-phenethyl-4-piperidone (NPP), which can be derived from this compound. europa.euljmu.ac.uklrv.lt The concomitant use of fentanyl analogs with other CNS depressants like benzodiazepines or ethanol (B145695) can produce additive depressant effects. europa.eulrv.lt

Anti-inflammatory Drug Development

Derivatives of this compound have been explored for their potential anti-inflammatory properties. The piperidine nucleus is a common feature in many compounds with demonstrated anti-inflammatory activity. nih.govscielo.brsci-hub.se Research has shown that certain piperidine derivatives can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cellular models. rsc.org This suggests a potential therapeutic application in treating inflammatory diseases.

More recent drug discovery efforts have focused on soluble epoxide hydrolase (sEH) as a target for anti-inflammatory agents. nih.gov A series of potent sEH inhibitors were designed and synthesized incorporating a piperidine ring, which was found to be an optimal structural component for activity. nih.gov These findings highlight the utility of the piperidine scaffold, accessible from intermediates like this compound, in the development of novel anti-inflammatory therapies. nih.gov

Inhibition of IL-6 and TNF-α

Chronic inflammation is a key factor in the progression of various diseases, and the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central mediators in this process. rsc.orgbiointerfaceresearch.com Research has shown that certain derivatives of 4-piperidone exhibit anti-inflammatory properties by inhibiting these cytokines. rsc.org

Specifically, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones, synthesized from N-unsubstituted piperidones, have demonstrated the ability to inhibit IL-6 and TNF-α in RAW264.7 cells stimulated by lipopolysaccharide (LPS). rsc.org This inhibitory action highlights the potential of the 4-piperidone scaffold in developing treatments for inflammatory conditions. rsc.org The suppression of these key cytokines suggests a mechanism of action that could be beneficial in diseases where inflammation plays a critical role. rsc.org

Further studies on other 4-piperidone derivatives, such as 3,5-bis(ylidene)-4-piperidones, have also reported anti-inflammatory effects, underscoring the versatility of this chemical structure in modulating inflammatory pathways. rsc.org

Antihistamine Production

This compound is a recognized intermediate in the synthesis of various pharmaceutical compounds, including antihistamines. guidechem.com The 4-arylaminopiperidine structural motif, which can be derived from this compound, is found in H1-antihistamine agents like bamipine. nih.gov

The synthesis of antihistamines often involves the modification of the piperidine ring. For instance, in the development of loratadine (B1675096) analogues, N-substituted-4-piperidones are key intermediates. rsc.org These are synthesized through processes like the Michael addition, followed by Dieckmann cyclization and decarboxylation. rsc.org This underscores the importance of the 4-piperidone core in constructing the complex molecular architectures required for antihistaminic activity.

Antimalarial Agent Development

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous search for new antimalarial drugs. nih.gov Compounds containing a piperidine ring have shown promising activity and selectivity against P. falciparum. nih.gov

Research has identified that 1,4-disubstituted piperidine derivatives, which can be synthesized from 4-aminopiperidine (B84694) precursors, are effective against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov For example, specific derivatives have demonstrated potent activity, with IC50 values in the nanomolar range against these strains. nih.gov One compound, in particular, exhibited five-fold greater activity against the 3D7 strain and ten-fold more against the W2 strain compared to the parent compound, with low cytotoxicity. nih.gov

The following table summarizes the antimalarial activity of selected piperidine derivatives against P. falciparum strains:

| Compound | IC50 (nM) vs. 3D7 Strain | IC50 (nM) vs. W2 Strain |

| 12a | - | 11.06 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| 14d | 14.85 | - |

| 6b | 17.42 | - |

| Chloroquine | 22.38 | 134.12 |

Data sourced from a study on 1,4-disubstituted piperidine derivatives. nih.gov

Precursor in Donepezil (B133215) Analogues Synthesis

Donepezil is a key medication used in the management of Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor. kcl.ac.ukacs.orgnih.gov The 1,4-disubstituted piperidine core is a crucial structural feature of donepezil. kcl.ac.ukacs.org this compound and its derivatives serve as vital building blocks for the synthesis of novel donepezil analogues. kcl.ac.ukacs.org

Researchers have developed methods to create chiral 2-substituted 4-piperidone building blocks, which are then converted into analogues of donepezil. acs.orgacs.orgresearchgate.net This approach allows for the exploration of how stereochemical modifications on the piperidine ring affect the acetylcholinesterase inhibiting potency of these analogues. kcl.ac.ukacs.org By introducing additional substituents to the piperidine ring, it is possible to develop compounds with enhanced biological activity. kcl.ac.ukacs.org The synthesis of these analogues often involves aza-Michael reactions to construct the piperidone scaffolds. acs.orgresearchgate.net

Synthesis of Other Bioactive Compounds

The utility of this compound extends beyond the specific applications mentioned above. It is a versatile intermediate for the synthesis of a wide range of other bioactive compounds. guidechem.comnih.gov The piperidine moiety is a common structural motif in many natural products and marketed drugs. kcl.ac.uk

For example, various 4-piperidone derivatives have been synthesized and investigated for their potential as:

Anticancer agents : Demonstrating antiproliferative effects against various cancer cell lines.

Analgesics : Serving as an intermediate in the synthesis of opioid derivatives. guidechem.com

Neuropharmacological agents : Showing potential to influence cellular signaling pathways in the central nervous system.

Agrochemicals : Contributing to the formulation of pesticides and herbicides.

The reactivity of the carbonyl and acetyl groups in this compound allows for a variety of chemical transformations, including oxidation, reduction, and substitution, further expanding its utility in creating diverse molecular structures with potential therapeutic applications.

Applications in Agrochemical and Material Sciences

Agrochemical Development (Pesticides and Herbicides)

1-Acetyl-4-piperidone serves as a foundational chemical structure, or building block, for the synthesis of more complex molecules with potential applications in agriculture as pesticides and herbicides. guidechem.com Its chemical properties enable its integration into various agrochemical formulations designed to improve agricultural output.

A notable area of research involves incorporating the this compound moiety into novel fungicidal compounds. In one study, scientists designed and synthesized a series of 1,2,4-oxadiazole (B8745197) derivatives that included a piperidine (B6355638) group. sioc-journal.cn One of the synthesized compounds, N-(1-acetylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (6a), was tested for its ability to inhibit soybean rust (Phakopsora pachyrhizi). sioc-journal.cn

The research yielded promising results, demonstrating the potential of such derivatives in crop protection.

Table 1: Antifungal Activity of Compound 6a against Soybean Rust

| Compound | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| N-(1-acetylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (6a) | 3.13 | 70 |

Data sourced from a study on novel 1,2,4-oxadiazole derivatives. sioc-journal.cn

These findings underscore the role of this compound as a key intermediate in the development of new agrochemicals with significant antifungal properties. sioc-journal.cn

Analytical Research and Characterization in Advanced Studies

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is a cornerstone in the study of 1-Acetyl-4-piperidone, allowing researchers to probe its atomic and molecular properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to verify its identity and structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. nih.gov

¹H-NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, the spectrum typically shows a sharp singlet around δ 2.1 ppm corresponding to the three protons of the acetyl group. The protons on the piperidone ring appear as multiplets in the δ 3.4–3.7 ppm region, reflecting the two distinct chemical environments of the methylene (B1212753) groups adjacent to the nitrogen atom and the ketone group.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound will show distinct signals for the acetyl methyl carbon, the two different methylene carbons of the ring, the amide carbonyl carbon, and the ketone carbonyl carbon.

DEPT 135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment used to differentiate carbon signals based on the number of attached protons. In a DEPT-135 spectrum of this compound, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons, such as the two carbonyl carbons, are not observed. This technique is valuable for confirming the assignments made in the standard ¹³C-NMR spectrum. researchgate.net

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Type of Signal | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet | ~ 2.1 | Acetyl group (CH₃) |

| ¹H | Multiplet | ~ 3.4 - 3.7 | Piperidone ring protons (CH₂) |

| ¹³C | CH₃ | ~ 21 | Acetyl methyl carbon |

| ¹³C | CH₂ | ~ 40-50 | Piperidone ring carbons |

| ¹³C | C=O | ~ 169 | Amide carbonyl |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govthermofisher.com For this compound, the IR spectrum is characterized by strong absorption bands corresponding to its two carbonyl groups.

Ketone C=O Stretch: A strong absorption band is observed for the stretching vibration of the ketone carbonyl group.

Amide C=O Stretch: Another prominent absorption band is present due to the tertiary amide carbonyl group. The position of this band helps confirm the presence of the N-acetyl group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | ~ 1720 - 1740 |

NMR Spectroscopy (¹H-, ¹³C- NMR, DEPT 135)

Crystallographic Studies and Conformation Analysis

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to numerous piperidone derivatives to unambiguously confirm their molecular structures and stereochemistry. researchgate.netkorea.ac.kr Such studies provide conclusive evidence of the ring conformation and the orientation of substituents, which is critical for understanding the molecule's physical and chemical properties.

The analysis of diffraction patterns from a single crystal allows for the determination of its crystal system and space group, which describe the symmetry of the crystal lattice. ucl.ac.ukuni-konstanz.de While specific crystallographic data for this compound is not widely published, studies on closely related substituted piperidin-4-one derivatives show they often crystallize in the monoclinic crystal system. researchgate.netiucr.org For example, certain derivatives have been found to belong to space groups such as P2₁/n or C 2/c. researchgate.netiucr.org The space group provides detailed information about the translational and rotational symmetry elements present within the crystal. u-tokyo.ac.jp

The six-membered piperidine (B6355638) ring is not planar and can adopt several conformations to minimize steric and torsional strain.

Chair Conformation: The most stable and common conformation for piperidine and its derivatives is the chair form. nih.gov Extensive NMR and X-ray diffraction studies on various 4-piperidone (B1582916) derivatives confirm that they predominantly exist in a chair conformation, which places substituents in more stable equatorial or axial positions. nih.govasianpubs.org

Twist-boat Conformation: While less common, other conformations such as the twist-boat can occur. nih.gov The presence of bulky substituents or specific structural constraints within the molecule can destabilize the chair form, leading to the adoption of a twist-boat or other boat-like conformations. researchgate.netresearchgate.net The energy difference between these conformations is a key aspect of the molecule's dynamic behavior, which can be investigated using both spectroscopic methods and theoretical calculations. researchgate.net

Crystal Class and Space Group Determination

Chromatographic Techniques in Purity and Impurity Profiling

Chromatographic methods are fundamental in separating this compound from a complex mixture of reactants, intermediates, and impurities. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. It is instrumental in assessing the purity of synthesized batches and identifying trace-level impurities that could indicate the synthetic route used. tno.nl In forensic applications, such as the analysis of illicitly produced fentanyl, GC-MS is used to create chemical attribution signatures by profiling impurities. tno.nlresearchgate.net These impurity profiles can help link different drug seizures to a common origin or production method. researchgate.net

The typical GC-MS analysis involves separating compounds on a capillary column, such as an Agilent HP-5ms, followed by electron ionization (EI) and mass analysis. plos.orgd-nb.info The resulting mass spectra provide a fingerprint for each compound, allowing for their identification. For instance, in the analysis of fentanyl and its analogues, GC-MS can identify characteristic impurities that are specific to certain synthesis methods, such as the Gupta or Siegfried routes. tno.nlresearchgate.net

| Parameter | Value | Reference |

| Column | Agilent HP-5ms UI capillary column (30 m × 0.25 mm id × 0.25 μm film thickness) | plos.org |

| Carrier Gas | Ultra-high purity helium at 0.8 mL/min | plos.orgd-nb.info |

| Injector | Pulsed splitless mode (25 psi for 1 min), 250°C | plos.orgd-nb.info |

| Oven Program | 40°C (3 min), then 8°C/min to 300°C (3 min hold) | plos.orgd-nb.info |

| MS Detector | Agilent 5975 MS | plos.org |

| Ionization | Electron Impact (EI) at 70 eV | plos.orgd-nb.info |

| MS Temperatures | Ion source: 230°C, Quadrupole: 150°C | plos.orgd-nb.info |

| Scan Range | m/z 29 to 600 | d-nb.info |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not amenable to GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. unipd.it LC-MS is particularly useful for analyzing complex mixtures and can provide high-resolution and accurate mass data, which is crucial for the unambiguous identification of compounds. researchgate.net This technique has been successfully applied to the analysis of fentanyl and its precursors, where it can discriminate between different synthesis methods based on the impurity profiles. tno.nlresearchgate.net

A typical LC-MS setup for the analysis of such compounds might employ a C18 column for separation, with a gradient elution using a mixture of water and acetonitrile, both containing a small amount of formic acid to improve ionization. plos.orgunipd.it The mass spectrometer, often a high-resolution instrument like a quadrupole-time of flight (Q-TOF) or Orbitrap, provides the mass-to-charge ratio of the eluted compounds with high accuracy. tno.nlresearchgate.net

| Parameter | Value | Reference |

| LC System | Waters Acquity UHPLC | unipd.it |

| Column | Waters Acquity HSS T3, 1.8 μm | plos.org |

| Mobile Phase A | Water with 0.1% formic acid | plos.org |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | plos.org |

| Gradient | 25-minute gradient with varying concentrations of mobile phase B | plos.org |

| Flow Rate | 0.4 mL/min | unipd.it |

| Column Temperature | 40°C | plos.orgunipd.it |

| MS Detector | Waters Xevo TQD or high-resolution mass spectrometer | researchgate.netunipd.it |

| Ionization | Electrospray Ionization (ESI), positive mode | unipd.it |

| Scan Range | m/z = 75 to 750 | plos.org |

Application of Chemometrics for Attribution and Classification

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ijlsci.inrsc.org In the context of this compound and related compounds, chemometrics is a powerful tool for classifying samples based on their chemical profiles, which can be invaluable in forensic investigations to determine the synthetic route or origin of a substance. researchgate.netijlsci.in

Principal Component Analysis (PCA)